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molecular formula C11H7FOS B8381178 2-Fluoro-6-(thiophen-3-yl)benzaldehyde

2-Fluoro-6-(thiophen-3-yl)benzaldehyde

Cat. No. B8381178
M. Wt: 206.24 g/mol
InChI Key: SYHOEMXTIIFZLJ-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-fluoro-6-(thiophen-3-yl)benzaldehyde was prepared using the boronic acid coupling procedure with 2-bromo-6-fluorobenzaldehyde and thiophen-3-ylboronic acid (66 mg, 102 mg theoretical, 64.7%). LC-MS m/z 207 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:6]=1[CH:7]=[O:8].[S:14]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15]1>>[F:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]([C:16]2[CH:17]=[CH:18][S:14][CH:15]=2)[C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C(=CC=C1)F
Step Three
Name
Quantity
66 mg
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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